beta-N-Methylamino-L-alanine

概要

説明

Beta-N-Methylamino-L-alanine Neurotoxicity and Interaction with Bicarbonate

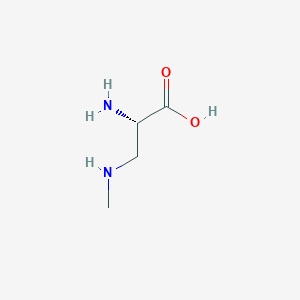

Beta-N-methylamino-L-alanine (BMAA) is an excitotoxic amino acid found in cycad seeds and has been implicated in the neurodegenerative condition known as Guam amyotrophic lateral sclerosis-parkinsonism-dementia. The neurotoxicity of BMAA is not well understood due to its lack of an omega acidic moiety, which is common in other excitatory amino acids. However, studies have shown that BMAA's neurotoxic and neuroexcitatory effects in murine cortical cell cultures are only observed when physiological concentrations of bicarbonate are present. This suggests that bicarbonate may noncovalently interact with BMAA, potentially altering its molecular configuration to activate glutamate receptors .

Agonistic Action at Non-NMDA-Type Receptors

Further investigation into BMAA's mechanism of action revealed that in the presence of bicarbonate, BMAA can activate ionic currents that are not antagonized by typical excitatory amino acid receptor antagonists. These currents are modulated by extracellular calcium concentrations and are significantly potentiated by the addition of bicarbonate, which also causes a shift in pH. The potentiation of BMAA by bicarbonate suggests an agonist action at non-NMDA-type receptors, as the currents are not affected by NMDA receptor antagonists or by the presence of extracellular magnesium .

Interaction with Erythrocyte Membrane Cytoskeletal Proteins

BMAA's interaction with biological membranes has also been studied, particularly with erythrocyte membranes. Using electron paramagnetic resonance techniques, it was found that BMAA does not alter the motion or order of bilayer lipids but does cause a significant, dose-dependent alteration in the physical state of cytoskeletal proteins. This interaction with cytoskeletal proteins could be a potential mechanism for BMAA's neurotoxicity and may contribute to the neurological disorders observed in the Chamorro population of Guam .

Analysis of BMAA Derivatives for Mass Spectrometry

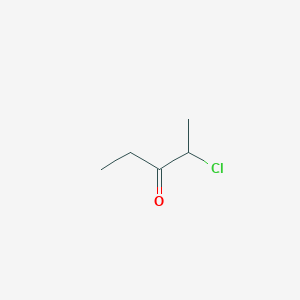

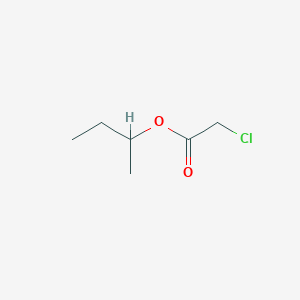

For the analysis of BMAA via gas chromatography/mass spectrometry (GC/MS), it is necessary to derivatize BMAA to a nonpolar, volatile compound. This is achieved by reacting BMAA with ethyl chloroformate. Research into the mass spectrometric fragmentation patterns of the BMAA derivative revealed that the formation of a specific ion is due to the loss of [CH3CH2O.] from the amino groups, which is a departure from previous assumptions. Understanding these fragmentation pathways is crucial for the accurate identification and quantification of BMAA .

科学的研究の応用

Detection and Analysis Techniques

Beta-N-methylamino-L-alanine (BMAA) is a neurotoxic amino acid produced by cyanobacteria. Research has developed methods for detecting BMAA in biological samples, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS). These methods are crucial for identifying BMAA in environmental and biological samples, contributing to our understanding of its distribution and potential impacts (Esterhuizen & Downing, 2008); (Spáčil et al., 2010).

Neurotoxicity and Neurodegenerative Diseases

Several studies have investigated the potential role of BMAA in neurodegenerative diseases. BMAA has been linked to neurotoxic effects and alterations in proteins associated with neurodegenerative diseases, such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS) (Muñoz-Sáez et al., 2013); (Cruz-Aguado et al., 2006).

Impact on Cellular and Molecular Functions

Research has also focused on the impact of BMAA on cellular and molecular functions. Studies show that BMAA can affect amino acid metabolism pathways, neurotransmitter synthesis, and induce oxidative stress in human neuroblastoma cells (Engskog et al., 2017); (Liu et al., 2009).

作用機序

Target of Action

The primary targets of BMAA are the glutamate receptors , such as NMDA, calcium-dependent AMPA, and kainate receptors . The activation of the metabotropic glutamate receptor 5 is also involved .

Mode of Action

BMAA acts predominantly on motor neurons . It can act as an excitotoxin on its target receptors . The L-carbamate adducts of BMAA are believed to bind in the glutamate binding site of glutamate receptor 2 type AMPA iGluR (GluR2), causing neurodegenerative effects .

Biochemical Pathways

BMAA’s interaction with its targets leads to an increase in the generation of reactive oxygen species (ROS) and Ca2+ influx , coupled with disruption to mitochondrial activity and general neuronal death . This indicates that the main mode of activity is via excitotoxic mechanisms .

Pharmacokinetics

It is known that bmaa can be produced by most cyanobacteria spp, and it can reach the human body through the food chain . When BMAA interacts with bicarbonate in the human body, carbamate adducts are produced, which share high structural similarity with the neurotransmitter glutamate .

Result of Action

The result of BMAA’s action is the induction of neurodegenerative diseases . Several mechanisms of BMAA neurotoxicity have been proposed, including excitotoxicity, protein misincorporation with subsequent misfolding, protein association with enzymes and transporters leading to inhibition of function, metal chelation, and the generation of toxic metabolites from BMAA with various consequences including genotoxicity .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of BMAA. Climate change and eutrophication significantly increase the frequency and intensity of cyanobacterial bloom in water bodies . This leads to an increase in the production and exposure of BMAA .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-amino-3-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVHVMNGOZXSOZ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166611 | |

| Record name | beta-N-Methylamino-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15920-93-1 | |

| Record name | β-(N-Methylamino)-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15920-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-N-Methylamino-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015920931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-N-Methylamino-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-METHYLAMINO-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/108SA6URTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

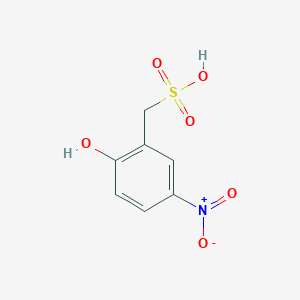

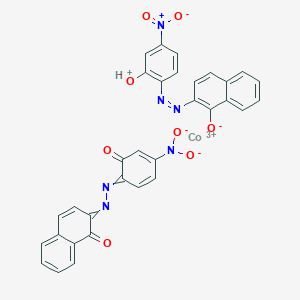

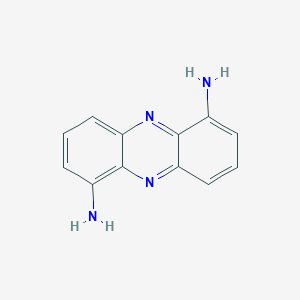

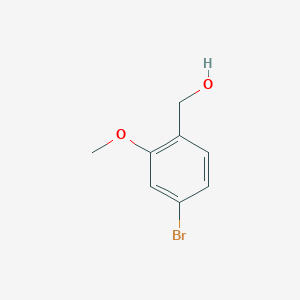

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

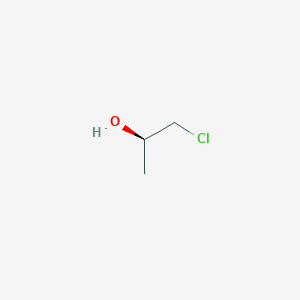

Feasible Synthetic Routes

Q & A

Q1: How does BMAA interact with its targets in the central nervous system?

A1: BMAA interacts with multiple targets within the central nervous system, primarily glutamate receptors. Research indicates that BMAA acts as an agonist at both NMDA receptors [] and AMPA/kainate receptors []. It also activates metabotropic glutamate receptors (mGluR5) []. This activation leads to excitotoxicity, a process where excessive stimulation of neurons leads to their damage and death.

Q2: What are the downstream effects of BMAA-induced excitotoxicity?

A2: BMAA-induced excitotoxicity triggers a cascade of events, including:

- Increased intracellular calcium: BMAA elevates intracellular calcium levels, disrupting cellular signaling pathways and ultimately leading to neuronal death [].

- Oxidative stress: BMAA promotes the formation of reactive oxygen species, causing damage to cellular components like DNA, proteins, and lipids [].

- Protein misfolding: As a non-protein amino acid, BMAA can be mistakenly incorporated into proteins during synthesis, leading to misfolding and aggregation [].

- Neuroinflammation: BMAA exposure can trigger an inflammatory response in the brain, further contributing to neuronal damage [].

Q3: What is the molecular formula, weight, and spectroscopic data for BMAA?

A3:

- Spectroscopic Data: While specific spectroscopic data isn't provided in these papers, BMAA can be characterized using techniques like NMR [, ] and mass spectrometry [, , ]. These techniques provide information on the structure and purity of BMAA.

Q4: Are there computational models available to study BMAA interactions?

A4: Yes, computational studies have been employed to understand how BMAA interacts with its targets. For instance, molecular dynamics simulations have been used to investigate the binding modes of BMAA and its carbamate adducts to GluR2, a subtype of AMPA receptors []. These simulations provide insights into the structural basis of BMAA's effects.

Q5: How do structural modifications of BMAA affect its activity?

A5: The D-enantiomer of BMAA (D-BMAA) is a more potent agonist at the glycine modulatory site of NMDA receptors than L-BMAA []. Carbamate adducts of BMAA, formed through its reaction with bicarbonate, have shown comparable binding affinity to glutamate at GluR2 receptors []. These findings highlight the importance of specific structural features for BMAA activity.

Q6: How is BMAA absorbed, distributed, metabolized, and excreted in living organisms?

A7: Research suggests that BMAA can cross the blood-brain barrier and placental barrier [, ]. Studies in rodents have demonstrated the transfer of BMAA to offspring through breast milk and deposition in bird eggs, particularly in the yolk []. While not extensively metabolized, BMAA can form carbamate adducts in the presence of bicarbonate [].

Q7: What is the in vivo activity and efficacy of BMAA?

A8: While BMAA is not used therapeutically, its neurotoxic effects have been observed in animal models. For instance, intravenous administration of BMAA in rats has been shown to induce a range of symptoms mimicking those of ALS/PDC, including motor neuron death, astrogliosis, and accumulation of misfolded proteins like tau and TDP-43 [].

Q8: What in vitro and in vivo models have been used to study BMAA toxicity?

A9:

- In vitro: Primary cultures of rat brain cells [], mouse cortical neurons [, ], rat cerebellar granule cells [], and motoneuron hybrid cell lines [] have been used to assess BMAA’s excitotoxic effects.

- In vivo: Rodent models have been used to study BMAA’s impact on behavior, motor function, and neuropathology following neonatal and adult exposure [, , ]. Primate models have also been employed to investigate the long-term consequences of BMAA exposure on motor function and behavior [, ].

Q9: What are the known toxic effects of BMAA?

A9: BMAA is a neurotoxin linked to various neurodegenerative diseases.

- Motor neuron degeneration: BMAA exposure can lead to the death of motor neurons, cells responsible for controlling muscle movement. This effect has been observed in both in vitro and in vivo models [, , ].

- Cognitive impairment: Studies in rodents have shown that neonatal exposure to BMAA can lead to long-term learning and memory deficits [].

- Potential role in neurodegenerative diseases: BMAA has been implicated as a potential environmental risk factor for neurodegenerative diseases like ALS, Parkinson’s disease, and Alzheimer's disease [, , , ].

Q10: What analytical techniques are commonly used to detect and quantify BMAA?

A10: Several techniques are employed for BMAA analysis:

- High-performance liquid chromatography (HPLC): This method, often coupled with fluorescence detection, is used to separate and quantify BMAA in various matrices [, ].

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and selective technique allows for the identification and quantification of BMAA and its isomers in complex samples like cyanobacteria, shellfish, and biological tissues [, , , , ].

- Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides structural information and can be used to study the interaction of BMAA with other molecules, such as bicarbonate [, ].

Q11: What are the sources of BMAA in the environment?

A13: BMAA is primarily produced by cyanobacteria, photosynthetic bacteria found in diverse aquatic environments worldwide [, , ]. It is also found in cycad trees, primarily in the seeds, which have been linked to the high incidence of ALS/PDC in Guam [, ].

Q12: How does BMAA impact the environment?

A14: BMAA’s presence in water bodies raises concerns about its potential impact on aquatic ecosystems. Studies have shown that BMAA can bioaccumulate in the food chain, reaching higher concentrations in organisms at higher trophic levels [, , , ]. This biomagnification poses a potential risk to wildlife and humans who consume contaminated seafood.

Q13: How are analytical methods for BMAA validated?

A13: Validation of analytical methods for BMAA is crucial to ensure accurate and reliable results. This typically involves assessing:

- Specificity: Ensuring that the method can distinguish BMAA from other compounds, particularly its isomers, which can interfere with analysis [].

Q14: Does BMAA interact with drug transporters?

A16: Yes, BMAA can utilize amino acid transporters to cross biological membranes. Studies suggest that BMAA can be transported by system L amino acid transporters, particularly LAT1, which is highly expressed at the blood-brain barrier []. This interaction highlights a potential route for BMAA entry into the central nervous system.

Q15: What is known about the biodegradability of BMAA?

A17: While specific information on BMAA's biodegradation pathways is limited in these papers, research suggests it is not extensively metabolized in biological systems []. Understanding its environmental fate and degradation pathways is crucial for assessing its long-term impact.

Q16: What resources are available for BMAA research?

A16: Several resources support BMAA research:

- Culture collections: Institutions like the American Type Culture Collection (ATCC) maintain various cyanobacterial strains, providing researchers with access to these organisms for study [].

Q17: What are some key milestones in BMAA research?

A19:

- Early association with ALS/PDC: The link between BMAA and the high incidence of ALS/PDC in Guam was first proposed in the mid-20th century [, ].

- Discovery of BMAA production by cyanobacteria: Research in the early 2000s revealed that BMAA is produced not only by cycads but also by a wide range of cyanobacteria [, ]. This finding significantly expanded the potential for human exposure to this neurotoxin.

- Development of sensitive analytical techniques: The development and refinement of techniques like HPLC and LC-MS/MS have allowed for more accurate and sensitive detection and quantification of BMAA in complex matrices, facilitating research on its distribution, bioaccumulation, and potential health effects [, , , , , , ].

Q18: What are some examples of cross-disciplinary research on BMAA?

A18: BMAA research involves collaborations across various disciplines, including:

- Ecology and Toxicology: Researchers in these fields work together to understand BMAA's distribution in the environment, its bioaccumulation in food webs, and its potential ecological impacts [, , , , ].

- Neuroscience and Pharmacology: Collaborations in these areas focus on elucidating the mechanisms underlying BMAA's neurotoxicity, identifying potential therapeutic targets, and developing strategies to mitigate its effects [, , , , , , , , , , ].

- Analytical Chemistry and Environmental Engineering: These disciplines collaborate to develop and refine analytical methods for BMAA detection and quantification, as well as to explore technologies for removing BMAA from contaminated water sources [, , , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B101048.png)

![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)